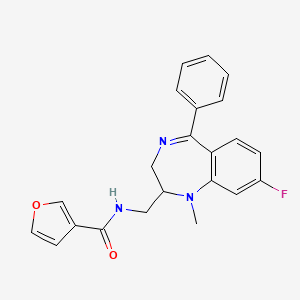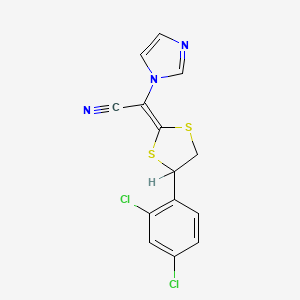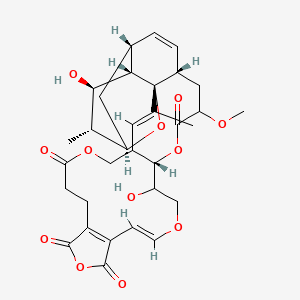
Lupinine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Lupinine hydrochloride can be synthesized through various methods. One common synthetic route involves the biosynthesis from l-lysine in Lupinus plants . In this process, lysine is first decarboxylated into cadaverine, which is then oxidatively deaminated to form the corresponding aldehyde . Industrial production methods often involve the extraction and purification of lupinine from lupin seeds, followed by its conversion to the hydrochloride salt .
化学反応の分析
Lupinine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Lupinine can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert lupinine into different reduced forms.
Substitution: Lupinine can undergo substitution reactions, particularly acylation, to form O-acyl derivatives.
Common reagents used in these reactions include acid chlorides for acylation and various oxidizing and reducing agents . Major products formed from these reactions include O-cinnamoyllupinine and O-lipoyllupinine .
科学的研究の応用
Lupinine hydrochloride has several scientific research applications:
作用機序
Lupinine hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes. The molecular structure of lupinine is similar to the ammonium “head” of acetylcholine, allowing it to interact with acetylcholine receptors .
類似化合物との比較
Lupinine hydrochloride is unique among quinolizidine alkaloids due to its specific inhibitory effects on acetylcholinesterase . Similar compounds include:
Sparteine: Another quinolizidine alkaloid with different pharmacological properties.
Lupanine: A related compound with similar structural features but distinct biological activities.
This compound stands out for its specific mechanism of action and its applications in various fields of research.
特性
CAS番号 |
6113-09-3 |
|---|---|
分子式 |
C10H20ClNO |
分子量 |
205.72 g/mol |
IUPAC名 |
[(1R,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]methanol;chloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-8-9-4-3-7-11-6-2-1-5-10(9)11;/h9-10,12H,1-8H2;1H/t9-,10+;/m0./s1 |
InChIキー |
ZKXVUMSVQBQBCR-BAUSSPIASA-N |
SMILES |
C1CCN2CCCC(C2C1)CO.Cl |
異性体SMILES |
C1CC[NH+]2CCC[C@H]([C@H]2C1)CO.[Cl-] |
正規SMILES |
C1CC[NH+]2CCCC(C2C1)CO.[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lupinine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)






